(4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(morpholino)methanone
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Overview
Description
The compound (4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(morpholino)methanone is a complex organic molecule that features a combination of aromatic rings, a pyrazole core, and a morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(morpholino)methanone typically involves multiple steps:
Formation of the Pyrazole Core: The initial step often involves the cyclization of hydrazine derivatives with 1,3-diketones to form the pyrazole ring.
Introduction of the Benzyloxy Group: This step can be achieved through nucleophilic substitution reactions where a benzyl halide reacts with a hydroxyl group on the pyrazole ring.
Attachment of the Fluorophenyl Group: This is usually done via a Suzuki coupling reaction, where a boronic acid derivative of the fluorophenyl group is coupled with a halogenated pyrazole.
Incorporation of the Morpholine Moiety: The final step involves the reaction of the intermediate compound with morpholine, often under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the pyrazole ring or the fluorophenyl group, potentially leading to the formation of dihydropyrazole or fluorocyclohexane derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Dihydropyrazole or fluorocyclohexane derivatives.
Substitution: Nitro or sulfonyl derivatives of the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, (4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(morpholino)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents, particularly in the treatment of diseases such as cancer and inflammation.
Medicine
In medicinal chemistry, the compound is investigated for its potential as an anti-inflammatory or anticancer agent. Its structural features allow it to bind to specific enzymes or receptors, inhibiting their activity and thereby exerting therapeutic effects.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics. It may also find applications in the production of specialty chemicals and advanced polymers.
Mechanism of Action
The mechanism of action of (4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(morpholino)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their normal function. This inhibition can lead to various biological effects, such as the reduction of inflammation or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
(4-(benzyloxy)-1-(4-chlorophenyl)-1H-pyrazol-3-yl)(morpholino)methanone: Similar structure but with a chlorine atom instead of a fluorine atom.
(4-(benzyloxy)-1-(4-methylphenyl)-1H-pyrazol-3-yl)(morpholino)methanone: Similar structure but with a methyl group instead of a fluorine atom.
(4-(benzyloxy)-1-(4-nitrophenyl)-1H-pyrazol-3-yl)(morpholino)methanone: Similar structure but with a nitro group instead of a fluorine atom.
Uniqueness
The presence of the fluorine atom in (4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(morpholino)methanone imparts unique electronic properties to the compound, affecting its reactivity and interaction with biological targets. This makes it distinct from its analogs with different substituents, potentially offering advantages in terms of potency and selectivity in therapeutic applications.
Properties
IUPAC Name |
[1-(4-fluorophenyl)-4-phenylmethoxypyrazol-3-yl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O3/c22-17-6-8-18(9-7-17)25-14-19(28-15-16-4-2-1-3-5-16)20(23-25)21(26)24-10-12-27-13-11-24/h1-9,14H,10-13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRBWQEUPSRKQPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=NN(C=C2OCC3=CC=CC=C3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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